1-(4-bromobenzyl)-4-isopropylpiperazine
Description
1-(4-Bromobenzyl)-4-isopropylpiperazine is a piperazine derivative characterized by a bromine-substituted benzyl group at position 1 and an isopropyl group at position 4 of the piperazine ring. Its molecular formula is C₁₃H₁₉BrN₂, with a molecular weight of 283.21 g/mol. The bromine atom on the benzyl group enhances electron-withdrawing properties, while the isopropyl group contributes steric bulk, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXWZQVYKQSEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Halogen Effects
1-(3-Bromobenzyl)-4-isopropylpiperazine
- Structural Difference : Bromine at the meta position (C3) of the benzyl group instead of para (C4).
- Studies suggest positional isomerism significantly affects biological activity profiles .
1-(4-Chlorobenzyl)-4-isopropylpiperazine
- Structural Difference : Chlorine replaces bromine at the para position.
- Impact : Chlorine’s smaller atomic radius and lower electronegativity decrease lipophilicity and electron-withdrawing effects. This may reduce binding affinity to targets like dopamine receptors but improve solubility .
1-(4-Fluorobenzyl)-4-isopropylpiperazine
- Structural Difference : Fluorine replaces bromine.
- Impact : Fluorine’s strong electron-withdrawing nature and smaller size enhance metabolic stability and receptor selectivity, making it a candidate for CNS-targeting therapeutics .
Piperazine Ring Substitutions
1-(4-Bromobenzyl)-4-methylpiperazine
- Structural Difference : Methyl group replaces isopropyl at position 4.
- However, decreased bulk may lower selectivity .
1-(4-Bromobenzyl)-4-cyclopropylpiperazine
- Structural Difference : Cyclopropyl group replaces isopropyl.
- This structural feature is leveraged in kinase inhibitor design .
Additional Functional Groups
1-(4-Bromo-2-nitrobenzyl)-4-isopropylpiperazine
- Structural Difference : Nitro group at the ortho position of the benzyl ring.
- Impact: The nitro group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may enhance interactions with enzymes like monoamine oxidases. However, nitro groups can also confer toxicity risks .
1-(4-Bromobenzyl)-4-(4-methoxyphenyl)piperazine
Receptor Binding Affinity
- Serotonin Receptors : The para-bromo substitution in 1-(4-bromobenzyl)-4-isopropylpiperazine shows moderate affinity for 5-HT₂A receptors, while the 3-bromo analog exhibits higher selectivity for 5-HT₁D .
- Dopamine Receptors : Chloro and fluoro analogs demonstrate increased D₂ receptor binding compared to bromo derivatives, likely due to optimized halogen bonding .
Enzymatic Inhibition
- Monoamine Oxidase (MAO): Nitro-substituted derivatives (e.g., 1-(4-bromo-2-nitrobenzyl)-4-isopropylpiperazine) show potent MAO-B inhibition, relevant for Parkinson’s disease research .
- Kinase Targets : Cyclopropyl-containing analogs exhibit inhibitory activity against tyrosine kinases, highlighting structural versatility in oncology applications .
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